molecular formula C18H21FN2 B5661131 1-(2-fluorophenyl)-4-(3-methylbenzyl)piperazine

1-(2-fluorophenyl)-4-(3-methylbenzyl)piperazine

Cat. No. B5661131
M. Wt: 284.4 g/mol
InChI Key: LPCTYLHXDIRCKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including those similar to 1-(2-fluorophenyl)-4-(3-methylbenzyl)piperazine, often involves complex chemical reactions to confirm the proposed structures of metabolites. For example, the metabolites of cerebral vasodilators related to this compound have been synthesized to confirm their structures through the synthesis of authentic compounds (Ohtaka et al., 1989).

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography and other structural characterization techniques, such as NMR and mass spectrometry, are commonly used to elucidate the structures of these compounds. For instance, similar compounds have had their structures characterized by comparing synthesized authentic compounds with metabolites found in biological samples (Kawashima, Satomi, & Awata, 1991).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c1-15-5-4-6-16(13-15)14-20-9-11-21(12-10-20)18-8-3-2-7-17(18)19/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCTYLHXDIRCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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